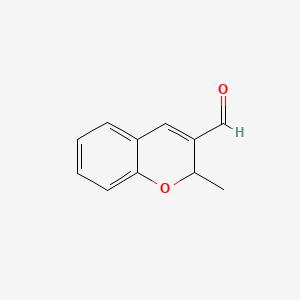

2-methyl-2H-chromene-3-carbaldehyde

Description

Properties

IUPAC Name |

2-methyl-2H-chromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-8-10(7-12)6-9-4-2-3-5-11(9)13-8/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXWDVISFYVJQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=CC2=CC=CC=C2O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30973091 | |

| Record name | 2-Methyl-2H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57543-42-7 | |

| Record name | 2-Methyl-2H-1-benzopyran-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57543-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-3-carboxaldehyde, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed Cyclization of Salicylaldehyde and Methyl Vinyl Ketone

- Reaction: Salicylaldehyde reacts with methyl vinyl ketone in the presence of a base (e.g., potassium carbonate) to induce cyclization and form the chromene core with an aldehyde substituent at the 3-position.

- Conditions: The reaction is usually performed in polar solvents such as dioxane or ethanol under reflux for 1.5 to 2 hours.

- Workup: After completion, the reaction mixture is poured into water, extracted with organic solvents (e.g., toluene), washed with dilute base and water, dried over anhydrous sodium sulfate, and purified by recrystallization.

- Yield: Typically moderate to high yields (60–86%) are reported depending on reaction optimization.

Acid or Base Catalysis with β-Ketoaldehydes

- Cyclocondensation of substituted phenols with β-ketoaldehydes under acidic or basic conditions can also yield this compound derivatives.

- Catalysts such as hydrochloric acid or sodium hydroxide are used to promote ring closure.

- Temperature control (70–100°C) and solvent choice (ethanol, acetic acid) are critical for maximizing yield and purity.

Organocatalytic Approaches

- Recent studies have employed organocatalysts such as diphenylprolinol triethylsilyl ether combined with benzoic acid to catalyze conjugate additions leading to chromene derivatives.

- These methods allow for stereoselective synthesis of substituted chromene-3-carbaldehydes.

- Reaction times vary from several hours at room temperature, with purification by flash chromatography.

Representative Experimental Procedure

| Step | Procedure Detail |

|---|---|

| Reactants | Salicylaldehyde (15 mmol), potassium carbonate (15 mmol), acrolein (18 mmol) |

| Solvent | Dioxane (100 mL) |

| Reaction Conditions | Reflux for 2 hours |

| Workup | Pour into water, extract with toluene (3 × 30 mL), wash with NaOH (2 mmol/L) and water, dry over Na2SO4 |

| Purification | Evaporate solvent, recrystallize from chloroform/n-hexane |

| Product | 2H-chromene-3-carbaldehyde, yellow solid |

| Yield | 61% |

| Melting Point | 94–95 °C |

This procedure highlights the efficient formation of the chromene ring via base-catalyzed cyclization and the importance of solvent extraction and recrystallization for purity.

Data Table: Summary of Preparation Methods

| Method | Reactants | Catalyst/Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Base-catalyzed cyclization | Salicylaldehyde + methyl vinyl ketone | K2CO3 (base) | Dioxane | Reflux (~100°C) | 1.5–2 h | 61–86 | Extraction and recrystallization required |

| Acid-catalyzed cyclocondensation | Substituted phenols + β-ketoaldehydes | HCl or NaOH | Ethanol or Acetic acid | 70–100°C | 6–12 h | >70 | Controlled pH and temperature improve yield |

| Organocatalytic conjugate addition | 2H-chromene-3-carbaldehyde + nitroalkanes | Diphenylprolinol triethylsilyl ether + benzoic acid | Methanol | Room temperature | 24 h | Variable | Enables stereoselective derivatives |

Optimization Strategies

- Catalyst Selection: Choice between acidic or basic catalysts affects reaction rate and selectivity. Basic catalysts like potassium carbonate are common for cyclization, while organocatalysts enable asymmetric synthesis.

- Solvent Effects: Polar aprotic solvents (dioxane, DMF) stabilize intermediates and promote cyclization; protic solvents (ethanol, methanol) are used for organocatalytic methods.

- Temperature Control: Reflux conditions accelerate reaction but must be balanced to avoid side reactions.

- Atmosphere: Inert atmosphere (nitrogen or argon) can improve yields by preventing oxidation or side reactions.

- Monitoring: Thin-layer chromatography (TLC) is employed to track reaction progress.

Analytical Characterization of Prepared Compound

Characterization techniques confirm the structure and purity of this compound:

| Technique | Key Features |

|---|---|

| ¹H NMR | Aldehyde proton signal at ~9.8–10.2 ppm; aromatic protons between 6.5–8.5 ppm |

| ¹³C NMR | Carbonyl carbon resonance near 190–200 ppm; aromatic carbons in expected ranges |

| FTIR | Strong C=O stretch around 1680–1720 cm⁻¹; C–O–C stretch near 1240 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak at m/z 174 (Molecular weight 174.20 g/mol) |

| Melting Point | Consistent melting point range (e.g., 94–95 °C for 2H-chromene-3-carbaldehyde derivatives) |

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The chromene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products:

Oxidation: 2-Methyl-2H-chromene-3-carboxylic acid.

Reduction: 2-Methyl-2H-chromene-3-methanol.

Substitution: Various substituted chromene derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis

2-Methyl-2H-chromene-3-carbaldehyde serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.

- Reduction : It can be reduced to yield alcohols.

- Electrophilic Substitution : The chromene ring can undergo reactions such as halogenation or nitration.

These reactions facilitate the synthesis of more complex organic molecules, making it a valuable building block in synthetic chemistry .

Biological Activities

Research into the biological properties of this compound has revealed potential antimicrobial and anticancer activities. Studies indicate that this compound may interact with biological targets by forming covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function .

Case Study: Anticancer Activity

A study highlighted the synthesis of derivatives based on this compound, which demonstrated significant anticancer activity against various cancer cell lines. The mechanism involved the modulation of cellular pathways that are crucial for cancer cell survival and proliferation .

Pharmaceutical Applications

Due to its structural similarity to bioactive natural products, this compound is being investigated as a potential pharmaceutical agent. Its derivatives are being designed for enhanced biological activity, targeting specific diseases such as cancer and bacterial infections .

Material Science

In materials science, this compound is used in developing materials with specific optical and electronic properties. Its ability to undergo various chemical modifications allows for tailoring materials for applications in organic electronics and photonics .

Comparative Analysis with Related Compounds

The following table summarizes the differences between this compound and related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Methyl group at C2, aldehyde at C3 | Antimicrobial and anticancer properties |

| 2H-Chromene-3-carbaldehyde | No methyl group at C2 | Lacks enhanced biological activity |

| 2-Methyl-2H-chromene-3-methanol | Aldehyde reduced to alcohol | Different reactivity profile |

| 2-Methyl-2H-chromene-3-carboxylic acid | Aldehyde oxidized to carboxylic acid | Increased polarity, potential for different interactions |

Mechanism of Action

The mechanism of action of 2-methyl-2H-chromene-3-carbaldehyde largely depends on its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. Additionally, the chromene ring can interact with various molecular pathways, influencing cellular processes.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., bromo) increase melting points due to enhanced intermolecular forces .

- Methoxy and amino substituents lower melting points by disrupting crystal packing .

Electronic and Spectral Characteristics

- UV-Vis Absorption: Methoxy and amino substituents redshift absorption maxima (e.g., 7-diethylamino derivative: λₘₐₓ ~450 nm) due to extended conjugation .

- Fluorescence: 7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde derivatives emit strong green fluorescence, making them suitable for bioimaging .

Biological Activity

2-Methyl-2H-chromene-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and mechanisms of action, drawing from various research studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of chromene derivatives with aldehyde precursors. For instance, derivatives such as 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde have been synthesized and evaluated for their biological properties . The reaction conditions often include refluxing in solvents like ethanol or acetic acid, leading to the formation of various derivatives with distinct biological profiles.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of this compound and its derivatives. For example:

- Antibacterial Effects : Compounds derived from this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. One study reported that derivatives showed notable inhibition against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound has also been tested for antifungal properties, demonstrating effectiveness against various fungal strains .

Anticancer Activity

Research indicates that this compound possesses cytotoxic effects on cancer cell lines. A study highlighted its antiproliferative activity against human tumor cell lines, including HL-60 (acute promyelocytic leukemia) and K-562 (chronic myeloid leukemia), with IC50 values ranging from 13.1 to 98 µM .

The biological activity of this compound is attributed to its ability to interact with cellular targets through mechanisms such as:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

- Inhibition of Enzymatic Pathways : Studies suggest that the compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- Antimycobacterial Activity : In vitro studies indicated that certain derivatives showed significant activity against Mycobacterium tuberculosis, suggesting a potential role in treating tuberculosis .

- Biofilm Inhibition : Research has shown that some derivatives effectively inhibit biofilm formation in bacterial cultures, which is crucial for preventing chronic infections .

Q & A

Q. What are the standard synthetic routes for 2-methyl-2H-chromene-3-carbaldehyde, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted phenols with β-ketoaldehydes or via Claisen-Schmidt condensation. For example, describes the preparation of this compound as a precursor for Schiff base synthesis. Optimization includes:

- Catalyst selection : Acidic or basic catalysts (e.g., HCl, NaOH) to enhance reaction rates.

- Solvent choice : Polar aprotic solvents (e.g., DMF, ethanol) to stabilize intermediates.

- Temperature control : Reactions often proceed at reflux (70–100°C) for 6–12 hours.

- Monitoring : Thin-layer chromatography (TLC) to track progress. Yield improvements (>70%) are achieved by inert atmosphere (N₂/Ar) and stoichiometric balancing .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Key diagnostic peaks include the aldehyde proton (~9.8–10.2 ppm) and chromene ring protons (6.5–8.5 ppm). For example, in , the aldehyde proton in 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde appears at δ 8.72 ppm as a singlet .

- FTIR : Aldehyde C=O stretch (~1680–1720 cm⁻¹) and chromene C-O-C (~1240 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 188 for the parent compound) and fragmentation patterns confirm structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data when characterizing novel chromene derivatives?

- Methodological Answer :

- Multi-technique validation : Cross-verify NMR, IR, and mass data. For example, and highlight discrepancies in ¹H NMR shifts due to solvent effects or tautomerism. Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .

- X-ray crystallography : Resolve ambiguities via single-crystal analysis (e.g., used crystallography for 2-chlorobenzo[h]quinoline-3-carbaldehyde structure determination) .

- Computational modeling : Compare experimental data with DFT-calculated spectra (e.g., Gaussian software for predicting chemical shifts) .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- Antimicrobial assays : tested Schiff base derivatives against Staphylococcus aureus and Escherichia coli using broth microdilution (MIC values 8–32 µg/mL). Include positive controls (e.g., Cefotaxime) and assess cytotoxicity via MTT assays .

- Structure-activity relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups on the chromene ring) to enhance activity. shows pyrazole-chromene hybrids with improved antioxidant properties .

Q. How can computational methods predict the reactivity of this compound in heterocyclic functionalization?

- Methodological Answer :

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, describes reactions with active methylene compounds (e.g., malononitrile) under basic conditions to form dihydropyridines .

- Molecular docking : Screen derivatives against target proteins (e.g., bacterial DNA gyrase) using AutoDock Vina to prioritize synthesis .

Q. What safety protocols are critical when handling this compound intermediates?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles () .

- Ventilation : Use fume hoods for reactions releasing volatile aldehydes.

- Waste disposal : Segregate halogenated by-products (e.g., from chlorination steps) and consult certified waste management services .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.